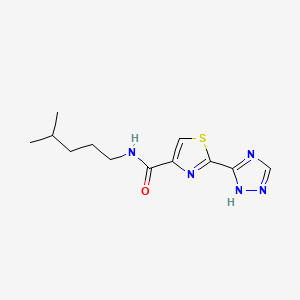![molecular formula C15H24N2O B7572934 N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine, also known as MMMA, is a novel psychoactive substance that has gained significant attention in recent years due to its potential use in scientific research. MMMA belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. The purpose of
Mecanismo De Acción
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to increase the release of various hormones such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in lab experiments is its potential therapeutic applications in the treatment of various psychiatric disorders. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to have potential use in enhancing cognitive function and improving memory. However, one limitation of using N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in lab experiments is its psychoactive effects, which may make it difficult to control for confounding variables.
Direcciones Futuras
There are a number of future directions for research on N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine. One area of research could focus on further understanding the mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine and its effects on neurotransmitter systems in the brain. Another area of research could focus on the potential therapeutic applications of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in the treatment of various psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine for use in scientific research.
Métodos De Síntesis
The synthesis of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine involves the reaction of 2-methoxybenzyl chloride with 1-methyl-4-piperidone in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine. This synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use in enhancing cognitive function and improving memory. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17-9-7-13(8-10-17)11-16-12-14-5-3-4-6-15(14)18-2/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNFECHEKATUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)